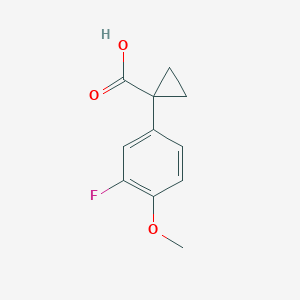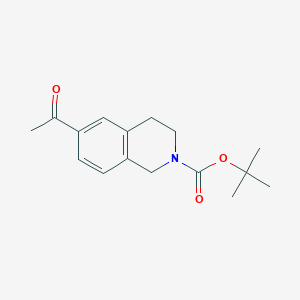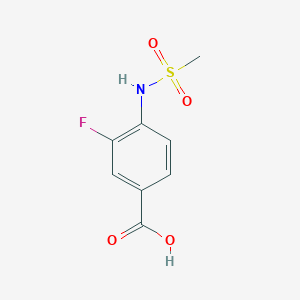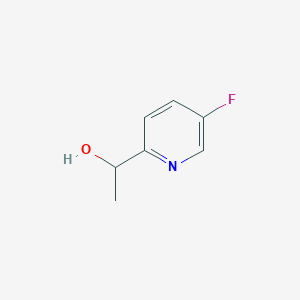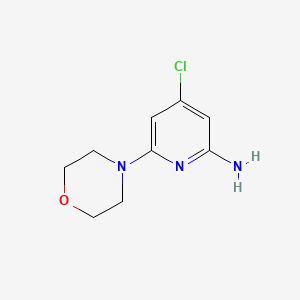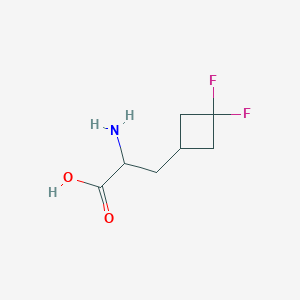
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
Overview
Description
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid, also known by its CAS Number 787548-26-9, is an amino acid analog that has been extensively studied for its potential applications in various fields of research and industry. It has a molecular weight of 179.16 g/mol and a molecular formula of C7H11F2NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms. This cyclobutyl group is attached to a propanoic acid group, which in turn is attached to an amino group .Scientific Research Applications
Hydrogen Bonding and Polymorphism
- Research on amino alcohols, including compounds similar to 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid, has shown their involvement in hydrogen bonding and polymorphism. These compounds can form salts through reactions with acids, leading to various structural formations and polymorphs due to hydrogen bonding and π-π stacking interactions (Podjed & Modec, 2022).
Synthesis of Biologically Active Compounds
- These types of amino acids are intermediates in the synthesis of biologically active compounds. For example, 3-(Aminothiocarbonylthio)propanoic acids, which are structurally related, are used in the synthesis of 2-thioxo-l,3thiazan-4-ones, which have biological significance (Orlinskii, 1996).
Development of Novel Organic Compounds
- Research into the synthesis and reactions of compounds like 3-oxobutyl isothiocyanate, which react with amines, amino alcohols, and amino acids, shows the potential of these compounds to form novel organic compounds with biological importance (Verma, 2003).
Medicinal Chemistry and NMR Applications
- In medicinal chemistry, certain fluoro-substituted amino acids, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for sensitive applications in 19F NMR. These compounds exhibit distinct conformational preferences and are used in probes (Tressler & Zondlo, 2014).
Building Blocks for Organic Synthesis
- 3,3-Difluorocyclobutyl-substituted building blocks, including amines and alcohols, have been synthesized for use in organic chemistry. These building blocks are versatile and can be used in the preparation of various derivatives (Ryabukhin et al., 2018).
Antioxidant and Anti-inflammatory Activities
- Some derivatives of these amino acids have been synthesized to explore their antioxidant and anti-inflammatory activities. For instance, a series of 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid and its analogs have shown promising results in this area (Sahoo, Subudhi, & Swain, 2011).
Properties
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBLDSDKVIRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



